

An In-depth Technical Guide to Hexyl Isovalerate

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Compound of Interest

Compound Name: *Hexyl isovalerate*

Cat. No.: *B077030*

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Introduction

Hexyl isovalerate is an organic ester recognized for its characteristic sweet, fruity aroma, often likened to green apple, unripe fruit, and strawberry.^{[1][2]} This comprehensive technical guide provides an in-depth overview of its chemical identity, properties, synthesis, analysis, and applications, with a focus on information relevant to research and development.

Chemical Identity: Synonyms and Alternative Names

Hexyl isovalerate is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of these identifiers is crucial for accurate literature searches and material sourcing.

Identifier Type	Name/Value
IUPAC Name	hexyl 3-methylbutanoate[3]
Synonyms	Hexyl isopentanoate, Butanoic acid, 3-methyl-, hexyl ester, n-Hexyl isopentanoate, Isovaleric acid, hexyl ester, Hexyl isovalerate, Hexyl isovalerianate, Hexyl 3-methyl butanoate, n-Hexyl iso-valerate, 3-Methylbutyric acid hexyl ester, Hexyl 3-methylbutyrate, 3-Methylbutanoic acid hexyl ester[3][4]
CAS Number	10032-13-0[3]
EC Number	233-105-7[2]
FEMA Number	3500[3]
UNII	5FJ2M7YCY6[4]

Physicochemical Properties

A summary of the key physicochemical properties of **hexyl isovalerate** is presented below. This data is essential for its handling, formulation, and analysis.

Property	Value
Molecular Formula	C11H22O2[3]
Molecular Weight	186.29 g/mol [3]
Appearance	Colorless to pale yellow liquid[5][6]
Odor	Sweet, fruity, green apple, unripe fruit, strawberry[1][2]
Boiling Point	215 °C[4][7]
Flash Point	87.78 °C (190 °F)[5]
Specific Gravity	0.852 - 0.859 @ 25 °C[5]
Refractive Index	1.417 - 1.421 @ 20 °C[5]
Solubility	Soluble in alcohol and fixed oils; insoluble in water[7]

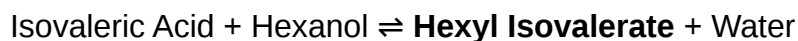
Experimental Protocols

Synthesis of Hexyl Isovalerate

Hexyl isovalerate is typically synthesized via the esterification of isovaleric acid with hexanol. Two common methods are Fischer esterification and enzymatic synthesis.

This classic acid-catalyzed esterification reaction is a common method for producing esters.

Reaction:



Materials:

- Isovaleric acid (1.0 mol)
- n-Hexanol (1.2 mol)
- Concentrated sulfuric acid (0.05 mol) as a catalyst[8]

- Toluene (as a solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- Combine isovaleric acid, n-hexanol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
- Slowly add concentrated sulfuric acid while stirring.
- Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Purify the crude **hexyl isovalerate** by fractional distillation under reduced pressure.^[9]

Enzymatic synthesis offers a greener alternative, often proceeding under milder conditions with high specificity.^[10]

Materials:

- Isovaleric acid (1.0 mol)

- n-Hexanol (1.0 mol)
- Immobilized lipase (e.g., Novozym 435)[[11](#)]
- Solvent (e.g., n-heptane or solvent-free)
- Molecular sieves (to remove water)

Procedure:

- In a temperature-controlled shaker flask, combine isovaleric acid, n-hexanol, and the chosen solvent (if any).
- Add the immobilized lipase and molecular sieves to the mixture.
- Incubate the reaction at a controlled temperature (e.g., 40-60 °C) with constant agitation.
- Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC).
- Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
- Remove the solvent (if used) under reduced pressure.
- The resulting **hexyl isovalerate** can be further purified by vacuum distillation if required.

Analytical Methods

GC-MS is a powerful technique for the identification and quantification of volatile compounds like **hexyl isovalerate**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.
- Capillary column: A non-polar column such as a DB-5ms or HP-5MS is suitable.[[12](#)]

Typical GC Conditions:

- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes
 - Ramp: 5 °C/min to 240 °C
 - Hold at 240 °C for 5 minutes[12]
- MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 40-400

Sample Preparation:

- Dilute the **hexyl isovalerate** sample in a suitable solvent such as hexane or dichloromethane before injection.

NMR spectroscopy is used to confirm the chemical structure of **hexyl isovalerate**.

Instrumentation:

- NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

- Dissolve a small amount of the purified **hexyl isovalerate** in a deuterated solvent, such as chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.[3]

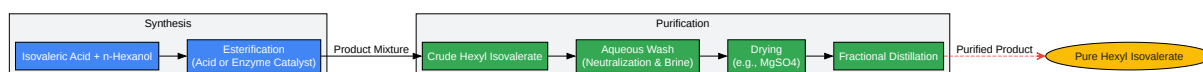
Expected Chemical Shifts (in CDCl₃):

- ¹H NMR: Resonances corresponding to the hexyl and isovalerate moieties are expected. Key signals include a triplet around 4.0 ppm for the -OCH₂- group of the hexyl chain and signals in the upfield region for the various methyl and methylene groups.[3]

- ^{13}C NMR: Characteristic signals include a peak around 173 ppm for the carbonyl carbon of the ester and a peak around 64 ppm for the $-\text{OCH}_2-$ carbon. Other aliphatic carbons will appear in the upfield region.[3]

Visualizations

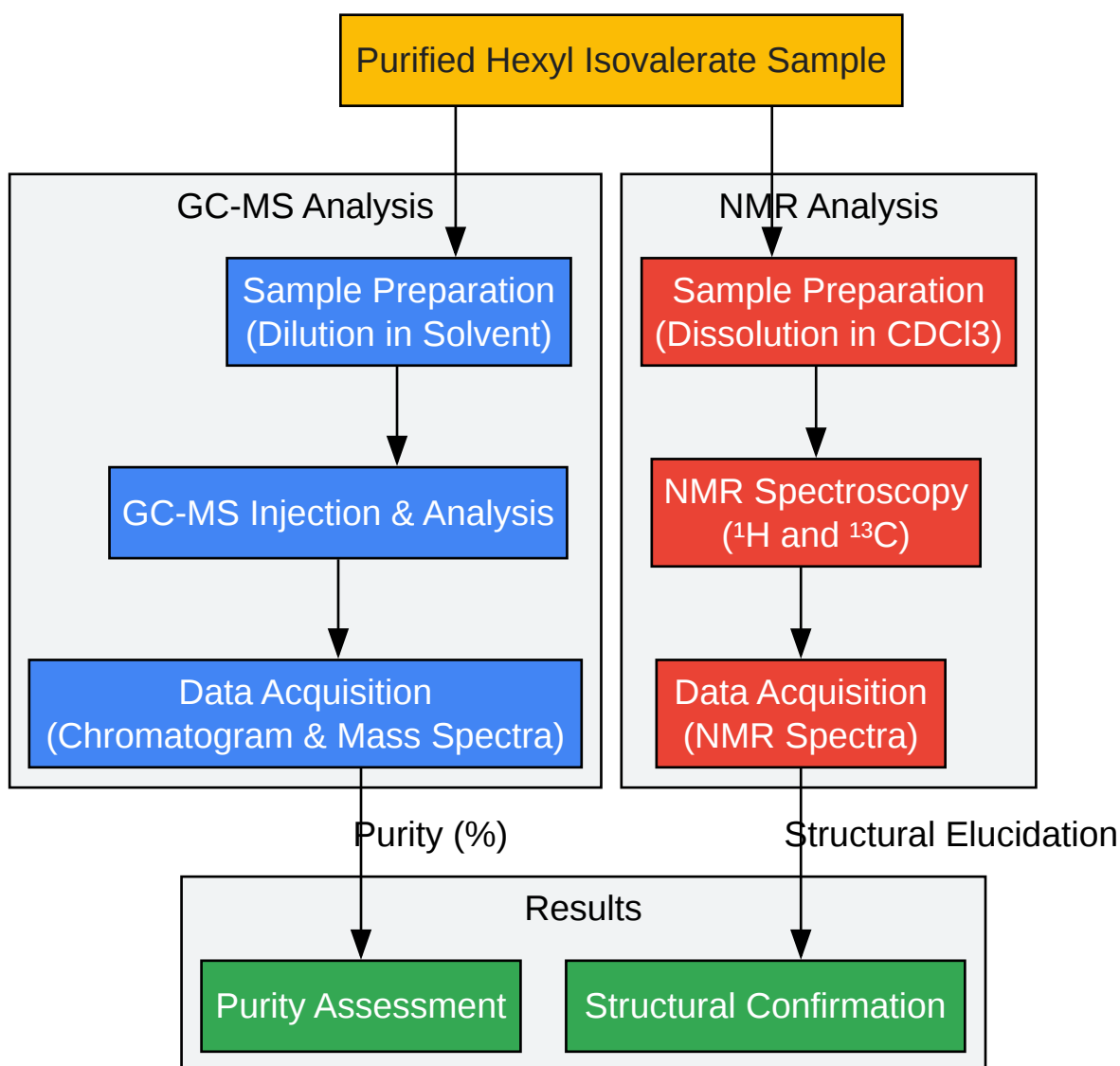
Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **hexyl isovalerate**.

Analytical Workflow for Quality Control



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